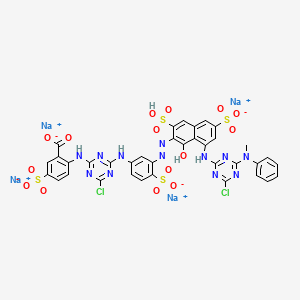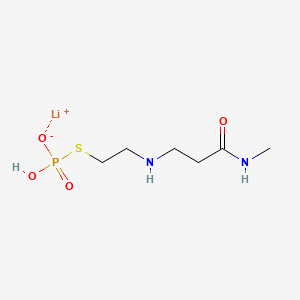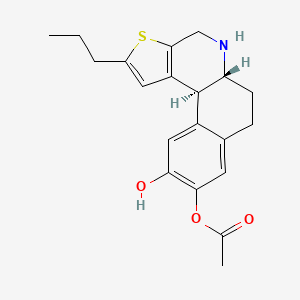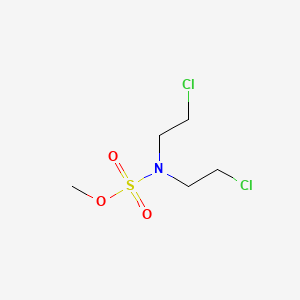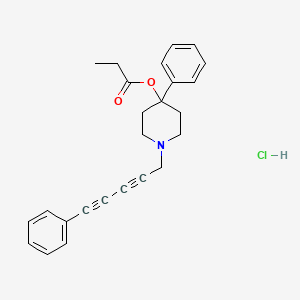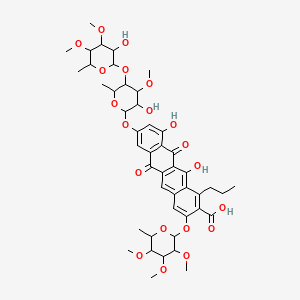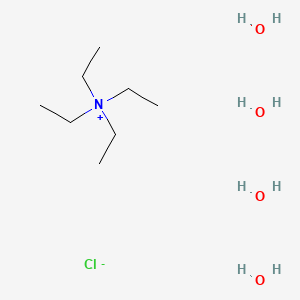
Tetraethylammonium chloride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium chloride tetrahydrate is a quaternary ammonium compound with the chemical formula ([N(CH_2CH_3)_4]Cl \cdot 4H_2O). It appears as a hygroscopic, colorless, crystalline solid. This compound is known for its use in pharmacological and physiological studies as a source of tetraethylammonium ions, and it also finds applications in organic chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium chloride tetrahydrate is typically synthesized by the alkylation of triethylamine with ethyl chloride. The reaction proceeds as follows: [ N(CH_2CH_3)_3 + CH_3CH_2Cl \rightarrow [N(CH_2CH_3)_4]Cl ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of triethylamine with ethyl chloride under specific conditions to ensure the formation of the desired tetrahydrate form. The compound can exist as either a monohydrate or a tetrahydrate, with the latter being more stable under certain conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Hofmann Elimination: Upon heating, tetraethylammonium chloride can undergo Hofmann elimination to produce triethylamine, ethylene, and hydrochloric acid: [ [N(CH_2CH_3)_4]Cl \rightarrow N(CH_2CH_3)_3 + H_2C=CH_2 + HCl ]
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of other halides or nucleophiles.
Hofmann Elimination: Requires heating to initiate the reaction.
Major Products:
Substitution Reactions: Various tetraethylammonium salts depending on the substituting anion.
Hofmann Elimination: Triethylamine, ethylene, and hydrochloric acid.
Scientific Research Applications
Tetraethylammonium chloride tetrahydrate is widely used in scientific research due to its ability to block specific ion channels. Its applications include:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion channel blockers.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Utilized in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors
Mechanism of Action
The mechanism of action of tetraethylammonium chloride tetrahydrate involves the blocking of autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of signals that carry vasoconstrictor impulses, leading to vasodilation .
Comparison with Similar Compounds
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Comparison: Tetraethylammonium chloride tetrahydrate is unique in its high solubility in water and its specific use in blocking ion channels. While tetraethylammonium bromide and iodide can be used in similar applications, the chloride form is often preferred for its stability and effectiveness in certain reactions. Tetraethylammonium perchlorate, on the other hand, is more commonly used as a supporting electrolyte in polarographic studies .
Properties
CAS No. |
6024-76-6 |
|---|---|
Molecular Formula |
C8H28ClNO4 |
Molecular Weight |
237.76 g/mol |
IUPAC Name |
tetraethylazanium;chloride;tetrahydrate |
InChI |
InChI=1S/C8H20N.ClH.4H2O/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;1H;4*1H2/q+1;;;;;/p-1 |
InChI Key |
CYRASCBTCYHKPA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.O.O.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

